molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8

Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Cat. No. B106017
M. Wt: 245.27 g/mol
InChI Key: OEEXMCPZWLJVDE-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, is a chemical compound that is part of a broader class of molecules that have been studied for various biological and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated. For instance, pyridinol derivatives have been synthesized and studied for their antioxidant properties, as well as their potential as aldose reductase inhibitors . Additionally, metal complexes involving pyridylazo phenol derivatives have been explored, indicating the potential for complexation and chelation properties of related compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include condensation, cycloaddition, and substitution reactions. For example, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the introduction of hydroxy groups and side chains to enhance inhibitory potency . Similarly, the synthesis of metal complexes with pyridylazo phenol derivatives is achieved through condensation reactions . The synthesis of electroactive phenol-based polymers and other phenolic derivatives typically involves reactions such as oxidative polycondensation and the use of catalysts for coupling reactions .

Molecular Structure Analysis

The molecular structure of phenolic compounds and their derivatives is often characterized using techniques such as FT-IR, UV–vis, and NMR spectroscopy. Quantum chemical calculations, including density functional theory (DFT), are used to predict and analyze the molecular structure, bond lengths, angles, and other parameters . These studies help in understanding the intramolecular interactions and the stability of the compounds.

Chemical Reactions Analysis

Phenolic derivatives participate in various chemical reactions, including those that lead to the formation of metal complexes and polymers. The reactivity of these compounds can be influenced by the presence of substituents on the phenol moiety, which can affect their electron-donating or withdrawing properties . Theoretical studies, such as molecular docking, can predict the biological interactions of these compounds, which is crucial for understanding their potential as inhibitors or antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic derivatives, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. These properties are often investigated using techniques like TG–DTA, DSC, GPC, and fluorescence measurements . The antioxidant properties of pyridinol derivatives, for example, are assessed through their reactivity towards peroxyl radicals in autoxidation reactions . Theoretical calculations also provide insights into the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MEP), which are indicative of the reactivity and stability of the compounds .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Phenolic compounds are renowned for their potent antioxidant and anti-inflammatory activities. The conjugation of p-coumaric acid, a phenolic acid, enhances its biological activities, showcasing significant antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory effects (Pei et al., 2016). Similarly, chlorogenic acid (CGA) exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).

Environmental Impact and Remediation

The sorption behavior of phenoxy herbicides in the environment has been analyzed, indicating that soil organic matter and iron oxides are critical sorbents (Werner et al., 2012). Moreover, the review on techniques for phenol removal from wastewater highlights the efficiency of both conventional and advanced treatment methods, underscoring the environmental significance of phenolic compounds in pollution control (Cordova Villegas et al., 2016).

Biological Activity and Health Implications

Research on prenylated phenolic compounds has revealed their significant anti-inflammatory potential, both in vitro and in vivo, suggesting that these compounds could serve as lead substances for the development of new anti-inflammatory drugs (Brezáni et al., 2017). The inhibitory mechanism against oxidative stress of caffeic acid, another phenolic compound, further exemplifies the biological relevance of these compounds in protecting against pathophysiological disturbances caused by reactive oxygen species (Khan et al., 2016).

Technological and Industrial Applications

The stabilization of polymers through natural antioxidants derived from phenolic compounds has been explored, indicating the potential for more environmentally friendly and health-conscious alternatives to traditional synthetic additives (Kirschweng et al., 2017).

properties

IUPAC Name

4-(2-pyridin-2-yloxypropoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXMCPZWLJVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567014
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

CAS RN

142346-93-8
Record name 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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